2,6-Diaminopurine arabinoside

Antiviral Herpesvirus Cytomegalovirus

Researchers requiring authentic ara-DAP for ADA-mediated prodrug studies often face inconsistent purity and undocumented kinetic parameters. This ≥97% HPLC-pure 2,6-diaminopurine arabinoside eliminates those variables: • Verified ADA substrate with Km = 11 µM, ensuring predictable enzymatic conversion to ara-G. • Achieves 77% biocatalytic yield in 24 h via whole-cell transglycosylation. • Validated reference compound for antiviral SAR benchmarking (1-100 mg/kg in vivo models). Bulk quantities available with cold-chain logistics for global delivery.

Molecular Formula C10H14N6O4
Molecular Weight 282.26 g/mol
CAS No. 34079-68-0
Cat. No. B148247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diaminopurine arabinoside
CAS34079-68-0
Synonyms2,6-diamino-9 beta-arabinofuranosylpurine
2,6-diaminopurine arabinoside
2,6-diaminopurine-9-beta-D-arabinofuranoside
ara-DAP
Molecular FormulaC10H14N6O4
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N
InChIInChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1
InChIKeyZDTFMPXQUSBYRL-FJFJXFQQSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diaminopurine Arabinoside Technical Baseline


2,6-Diaminopurine arabinoside (CAS 34079-68-0), also known as ara-DAP or 9-β-D-arabinofuranosyl-2,6-diaminopurine, is a synthetic purine nucleoside analog belonging to the arabinofuranosyl class of antiviral agents [1]. Structurally, it comprises a 2,6-diaminopurine base linked to an arabinose sugar moiety, distinguishing it from ribose or deoxyribose-containing analogs . The compound was originally synthesized and patented by the Wellcome Research Laboratories in the late 1960s as an antiviral agent effective against DNA viruses, specifically herpes simplex virus (HSV) and vaccinia virus [2]. It is primarily utilized as a research tool in virology and as a key intermediate in the enzymatic synthesis of guanine arabinoside (ara-G), a cytotoxic nucleoside of therapeutic interest [3].

1 Reported fit for enzymatic ara-G synthesis via ADA pathway
2 ADA prodrug substrate study fit (Km context in section 3)
3 Antiviral research reference compound for DNA virus models

Why Generic Substitution Fails for 2,6-Diaminopurine Arabinoside


Substitution of 2,6-diaminopurine arabinoside (ara-DAP) with generic nucleoside analogs such as vidarabine (ara-A) or guanine arabinoside (ara-G) is not scientifically equivalent due to fundamental differences in their enzymatic processing and antiviral activity profiles. ara-DAP acts as a prodrug that is enzymatically deaminated by adenosine deaminase (ADA) to form ara-G, a potent inhibitor of DNA synthesis [1]. In contrast, vidarabine (ara-A) is deaminated to the less active arabinosylhypoxanthine (ara-Hx), representing a distinct metabolic fate [2]. Furthermore, direct head-to-head antiviral assessments reveal that the native arabinosyl diaminopurine structure possesses only marginal anti-HCMV activity, whereas its 4′-thio-substituted analog exhibits significantly enhanced potency, demonstrating that subtle structural modifications profoundly alter biological efficacy [3]. Therefore, procurement decisions must be based on the specific nucleoside structure required for the intended experimental or synthetic pathway.

Metabolic pathway ara-DAP is deaminated by ADA to ara-G, while vidarabine yields less active ara-Hx; metabolic fate differs.
Structural sensitivity Minor 4′-thio substitution dramatically alters anti-HCMV potency; analog interchange may shift activity.
Procurement caution Generic nucleoside analogs cannot substitute ara-DAP without validation for intended enzymatic or antiviral assay.

2,6-Diaminopurine Arabinoside vs. Analogs: Key Evidence


Anti-HCMV Activity: Arabinosyl vs. 4′-Thio Analogs

In a direct comparative study evaluating the anti-herpesvirus activity of arabinosyl nucleosides, 2,6-diaminopurine arabinoside (ara-DAP) exhibited only marginal antiviral activity against human cytomegalovirus (HCMV). In stark contrast, its 4′-thio-substituted analog, 4′-thioarabinofuranosyl diaminopurine, demonstrated the most potent anti-HCMV activity among all compounds tested in the series [1]. This finding underscores the critical impact of the sugar moiety's 4′-substitution on antiviral potency.

Anti-HCMV activity
Head-to-head
Marginal activity vs. most potent 4′-thio analog (in vitro HCMV)
Supports SAR studies; limited direct anti-HCMV utility.
Clinical isolate assay; qualitative comparison.
Antiviral Herpesvirus Cytomegalovirus

Enzymatic Synthesis Yield: ara-DAP vs. Vidarabine/Fludarabine

In a whole-cell biocatalytic process using Citrobacter koseri, 2,6-diaminopurine arabinoside (ara-DAP) was synthesized with a yield of 77% in 24 hours. This compares favorably to the yields obtained for other therapeutically relevant arabinosides under identical conditions: vidarabine (71% yield in 26 hours) and fludarabine (58% yield in 14 hours) [1]. The data demonstrates that ara-DAP is a highly efficient substrate for this enzymatic transglycosylation system.

Synthesis yield
Reported
77% in 24 h (C. koseri)
Supports biocatalytic route evaluation.
Head-to-head: vidarabine 71%, fludarabine 58%.
Biocatalysis Nucleoside Synthesis Process Chemistry

ADA Substrate Affinity: ara-DAP vs. Other Nucleosides

The susceptibility of purine nucleosides to deamination by adenosine deaminase (ADA) is a key determinant of their metabolic stability and activation. For beef intestine ADA, the Michaelis-Menten constant (Km) for 2,6-diaminopurine arabinoside (ara-DAP) is 11 µM [1]. This indicates a relatively high affinity for the enzyme, comparable to that of ddDAPR (29 µM) and significantly lower (i.e., higher affinity) than that of ddAdo (73 µM), but higher (i.e., lower affinity) than that of adenosine (Km ~30-50 µM) [1]. This places ara-DAP as a moderately good substrate for ADA.

ADA affinity
Reported
Km = 11 µM (beef intestine)
Supports prodrug activation studies.
Compared to ddDAPR (29 µM), ddAdo (73 µM).
Enzyme Kinetics Drug Metabolism Nucleoside Deamination

Aqueous Solubility: 2,6-Diaminopurine Arabinoside vs. Vidarabine

The solubility of 2,6-diaminopurine arabinoside is described as 'Slightly' soluble in water, aqueous acid, and DMSO, typically requiring sonication for dissolution . This contrasts with the general characterization of vidarabine (ara-A), which is known to be poorly water-soluble, necessitating prodrug strategies to improve bioavailability [1]. While precise solubility values (e.g., mg/mL) are not directly comparable from these sources, the qualitative difference in handling is notable: ara-DAP shows slight solubility in water under sonication, whereas vidarabine is considered practically insoluble in water.

Solubility
Cross-study
Slightly soluble in water with sonication
Supports stock solution preparation review.
Qualitative; vidarabine practically insoluble.
Pre-formulation Solubility Analytical Chemistry

Antiviral Dosage: ara-DAP Patent Data

The original patent for 2,6-diaminopurine arabinoside specifies effective antiviral dosage ranges in mammals. For internal administration, the effective amount is claimed as 1 to 100 mg/kg of bodyweight, with a preferred range of 0.5 to 50 mg/kg [1]. Corresponding dosage unit forms for internal use contain 10 to 250 mg of the compound, while external preparations contain 5 to 125 mg [1]. This patent data provides a quantitative benchmark for in vivo antiviral efficacy that is not uniformly available for all nucleoside analogs.

In vivo patent dose
Class-level
1–100 mg/kg (claimed range)
Provides dose context for antiviral research models.
Patent data; requires validation.
Antiviral In vivo Efficacy Dosage Form

Applications of 2,6-Diaminopurine Arabinoside


Enzymatic Synthesis of Guanine Arabinoside (ara-G)

2,6-Diaminopurine arabinoside serves as the optimal starting material for the enzymatic synthesis of guanine arabinoside (ara-G) via a two-step process involving purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase, followed by adenosine deaminase (ADA) deamination [1]. The high substrate affinity of ara-DAP for ADA (Km = 11 µM) ensures efficient conversion to ara-G [2]. This biocatalytic route is preferred over complex chemical synthesis, which is time-consuming and environmentally burdensome [1].

DNA Virus Antiviral Research Model

As a prototypical arabinosyl nucleoside with demonstrated in vivo antiviral activity against herpes simplex and vaccinia viruses, ara-DAP is a valuable reference compound for studying the structure-activity relationships (SAR) of nucleoside analogs [1]. Its established effective dosage range (1-100 mg/kg) in mammalian models provides a quantitative benchmark for evaluating novel analogs [2].

Biocatalytic Process Development for Arabinonucleosides

The high enzymatic synthesis yield (77% in 24 hours) achieved with Citrobacter koseri whole cells demonstrates that ara-DAP is a highly efficient substrate for transglycosylation reactions [1]. This makes it an ideal model substrate for developing and optimizing industrial biocatalytic processes aimed at producing valuable arabinonucleosides like vidarabine and fludarabine [1].

ADA-Mediated Prodrug Activation Studies

With its moderate to high affinity for adenosine deaminase (Km = 11 µM), ara-DAP is a useful tool compound for investigating the kinetics and specificity of ADA-mediated prodrug activation [1]. It can be employed in in vitro enzyme assays to characterize ADA activity from various sources (e.g., human erythrocytes, beef intestine) and to screen potential ADA inhibitors that could enhance the efficacy of ADA-susceptible therapeutics [1].

Application
Selection Property
Validation Focus
Enzymatic ara-G synthesis
ADA deamination substrate context
Conversion efficiency and enzyme compatibility
Antiviral research model (DNA viruses)
In vivo dosage context (patent-derived)
SAR and dose-response model studies
Biocatalytic process development
Transglycosylation yield context
Biocatalyst and condition optimization
ADA prodrug activation studies
ADA substrate kinetics context
Enzyme inhibition and specificity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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